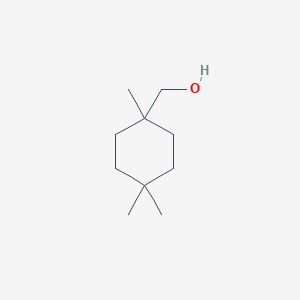

(1,4,4-Trimethylcyclohexyl)methanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(1,4,4-Trimethylcyclohexyl)methanol is a bicyclic organic compound. It is structurally similar to compounds found in essential oils, suggesting it could be a terpene alcohol or a derivative thereof

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The preparation of (1,4,4-Trimethylcyclohexyl)methanol involves specific synthetic routes. One common method includes the esterification of terephthalic acid with (4-methylcyclohexyl)methanol, followed by hydrogenation to produce 1,4-cyclohexanedimethanol . This process typically involves a two-stage reaction with specific catalysts and conditions to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of advanced reactors and catalysts to optimize the reaction conditions and maximize production efficiency .

Analyse Des Réactions Chimiques

Types of Reactions: (1,4,4-Trimethylcyclohexyl)methanol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties for specific applications.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The reactions are typically carried out under controlled conditions to ensure the desired products are formed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield ketones or aldehydes, while reduction can produce various alcohol derivatives.

Applications De Recherche Scientifique

(1,4,4-Trimethylcyclohexyl)methanol has a wide range of scientific research applications In chemistry, it is used to study reaction mechanisms and develop new synthetic methods In biology, it serves as a model compound for studying the behavior of similar molecules in biological systemsIndustrially, it is used in the production of fragrances, flavors, and other specialty chemicals.

Mécanisme D'action

The mechanism of action of (1,4,4-Trimethylcyclohexyl)methanol involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of different products. The exact pathways and targets depend on the specific application and conditions under which the compound is used .

Comparaison Avec Des Composés Similaires

- (1,2,4-Trimethylcyclohexyl)methanol

- (4-methylcyclohexyl)methanol

These compounds share structural similarities but differ in their specific chemical properties and applications.

Activité Biologique

(1,4,4-Trimethylcyclohexyl)methanol is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial and antifungal properties, mechanisms of action, and relevant case studies.

The compound is characterized by a cyclohexyl ring with three methyl groups attached at specific positions. Its molecular structure allows for interactions with various biological targets due to the presence of a hydroxyl group and a hydrophobic ring system.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its efficacy against several bacterial strains and fungi. The mechanism of action is believed to involve disruption of microbial cell membranes due to its hydrophobic nature, leading to increased permeability and ultimately cell lysis.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Candida albicans | 64 µg/mL |

Antifungal Activity

In addition to its antibacterial properties, the compound has shown antifungal effects. Studies suggest that it can inhibit the growth of pathogenic fungi, making it a candidate for further development in antifungal therapies.

The biological activity of this compound is primarily attributed to its ability to form hydrogen bonds through its hydroxyl group while also interacting with lipid membranes due to its hydrophobic cyclohexane ring. This dual action can influence membrane fluidity and permeability, impacting cellular functions.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Antimicrobial Chemotherapy evaluated the effectiveness of this compound against resistant strains of Staphylococcus aureus. The results indicated that the compound not only inhibited bacterial growth but also reduced biofilm formation significantly.

Case Study 2: Antifungal Applications

In another study focusing on fungal infections, this compound was tested against Candida albicans. The findings revealed that it could effectively inhibit yeast growth at concentrations lower than those required for conventional antifungal agents.

Safety and Toxicity

Preliminary toxicity assessments indicate that this compound has a favorable safety profile. In vitro cytotoxicity assays showed no significant adverse effects on normal cell lines at therapeutic concentrations.

Propriétés

IUPAC Name |

(1,4,4-trimethylcyclohexyl)methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O/c1-9(2)4-6-10(3,8-11)7-5-9/h11H,4-8H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJKFTIOXFNDSOA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(CC1)(C)CO)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.